molecular formula C22H18N2O5 B6491116 2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide CAS No. 922109-04-4

2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide

Cat. No.: B6491116
CAS No.: 922109-04-4
M. Wt: 390.4 g/mol
InChI Key: FIYWCEYIMXKCMX-UHFFFAOYSA-N
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Description

This compound is a tricyclic acetamide derivative characterized by a fused oxa-aza ring system and a 4-methoxyphenoxyacetamide side chain. Its IUPAC name reflects its intricate bicyclic core (2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one) and the acetamide substituent at position 13 . The structure combines a methoxyphenoxy group, known for modulating pharmacokinetic properties like solubility and receptor binding, with a rigid tricyclic scaffold that may enhance target specificity.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-15-7-9-16(10-8-15)28-13-21(25)23-14-6-11-19-17(12-14)22(26)24-18-4-2-3-5-20(18)29-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYWCEYIMXKCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound features a unique tricyclic structure combined with a methoxyphenoxy group and an acetamide moiety. Its molecular formula can be represented as follows:

C23H24N2O4C_{23}H_{24}N_{2}O_{4}

The molecular weight is approximately 392.45 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

In a comparative study involving various compounds, the synthesized derivatives showed minimal inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against bacteria such as Staphylococcus aureus and Escherichia coli . The most active compounds demonstrated MIC values significantly lower than those of standard antibiotics like ampicillin.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
Compound C0.0450.060Escherichia coli

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on normal human cell lines (MRC5) revealed that while the compound exhibits potent antibacterial activity, it also shows varying degrees of cytotoxic effects depending on the concentration and exposure time . The results suggest that careful consideration is necessary when evaluating therapeutic applications.

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Cell Line Tested
Compound A15MRC5
Compound B30MRC5
Compound C50MRC5

The mechanism by which these compounds exert their antimicrobial effects has been partially elucidated through molecular docking studies. It appears that the interaction with bacterial enzymes such as MurB plays a crucial role in inhibiting bacterial cell wall synthesis . Additionally, compounds have shown potential in disrupting fungal cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and pharmacological differences between the target compound and related tricyclic systems:

Compound Core Structure Substituents Molecular Weight (g/mol) Pharmacological Mechanism Reference
Target Compound 2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one 4-Methoxyphenoxyacetamide Not explicitly reported Hypothesized: Modulation of CNS targets via tricyclic scaffold and methoxyphenoxy group
Nortriptyline Hydrochloride Tricyclo[9.4.0.0³,⁸]pentadeca-1(5),3,5,7,11,13-hexaene Methylpropylamine 299.84 Serotonin/norepinephrine reuptake inhibition; β-adrenergic receptor downregulation
Protriptyline Hydrochloride Tricyclo[9.4.0.0³,⁸]pentadeca-1(5),3,5,7,9,11,13-heptaene Methylpropylamine 299.84 Dual serotonin/norepinephrine reuptake inhibition
2-{[11-(Hydroxymethyl)-5-(4-Methoxyphenyl)-14-Methyl-2-Oxa-4,6,13-Triazatricyclo[...]Tetradeca[...]Hexaen-7-Yl]Sulfanyl}-N-(2-Methylphenyl)Acetamide 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene Hydroxymethyl, 4-methoxyphenyl, sulfanylacetamide Not reported Anticancer or antiviral activity (based on pyrido-pyrimidine scaffold)
N-(4-{6-Oxo-5,12,14-Trioxa-2-Azatetracyclo[...]Hexadeca-1(9),3(7),10,15-Tetraen-8-Yl}Phenyl)Acetamide 5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraene Acetamide, phenyl Not reported Research chemical with potential neuroactive properties

Key Structural and Functional Differences

This may enhance polarity and hydrogen-bonding capacity.

Substituent Effects: The 4-methoxyphenoxy group in the target compound contrasts with the methylpropylamine chains in tricyclic antidepressants, likely reducing CNS penetration but improving metabolic stability . Sulfur-containing analogues () exhibit thioether linkages, which may confer antioxidant or enzyme-inhibitory effects .

Pharmacological Implications: Tricyclic antidepressants () primarily target monoamine transporters, while the target compound’s acetamide side chain and oxa-aza core suggest alternative mechanisms, such as kinase or protease inhibition . Compounds with trioxa systems () may exhibit improved solubility compared to purely hydrocarbon tricyclics .

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